molecular formula C10H9N3O3 B15128553 (4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol

(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol

Cat. No.: B15128553
M. Wt: 219.20 g/mol
InChI Key: BMCMJEQUDZRMJC-UHFFFAOYSA-N
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Description

(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol is a chemical compound characterized by the presence of a nitrophenyl group attached to an imidazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the imidazole ring and methanol group. The nitration process is usually carried out using dilute nitric acid at room temperature

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization processes, followed by purification steps to isolate the desired compound. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

Major products formed from these reactions include amino derivatives from reduction processes and various substituted imidazole compounds from substitution reactions.

Scientific Research Applications

(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

This compound is unique due to the combination of the nitrophenyl group and the imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

[5-(4-nitrophenyl)-1H-imidazol-2-yl]methanol

InChI

InChI=1S/C10H9N3O3/c14-6-10-11-5-9(12-10)7-1-3-8(4-2-7)13(15)16/h1-5,14H,6H2,(H,11,12)

InChI Key

BMCMJEQUDZRMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CO)[N+](=O)[O-]

Origin of Product

United States

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